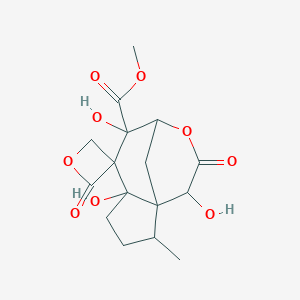

Veranisatin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Veranisatin b belongs to the class of organic compounds known as terpene lactones. These are prenol lipids containing a lactone ring. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

科学研究应用

Antimicrobial Activity

Veranisatin B has demonstrated significant antimicrobial properties against various pathogens. Research indicates that extracts from star anise, including those containing this compound, exhibit antibacterial and antifungal activities.

Table 1: Antimicrobial Efficacy of Star Anise Extracts

| Pathogen | Extract Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Acinetobacter baumannii | Aqueous Methanolic Extract | 0.1 - 4.0 mg/mL |

| Staphylococcus aureus (MRSA) | Aqueous Methanolic Extract | 0.1 - 4.0 mg/mL |

| Candida albicans | Ethanol Extract | 0.2 - 5.0 mg/mL |

Studies have shown that this compound contributes to the inhibition of biofilm formation and exhibits anti-virulence effects, making it a candidate for treating persistent infections caused by multidrug-resistant bacteria .

Neurotoxic Effects

While this compound possesses therapeutic potential, it is also associated with neurotoxic effects. Case studies have reported neurological symptoms in infants following the ingestion of star anise products containing this compound.

Case Study: Infant Neurotoxicity

- A 3-month-old infant exhibited convulsions after consuming star anise tea prepared from whole stars, leading to hospitalization for observation and treatment. The tea was found to contain high levels of neurotoxic compounds, including this compound .

This highlights the need for caution in the use of star anise products, especially in vulnerable populations such as infants.

Analgesic Properties

This compound has been studied for its analgesic effects in animal models. Research indicates that it can reduce pain responses induced by acetic acid and tail pressure tests in mice.

Table 2: Analgesic Activity of this compound

| Test Method | Dose (mg/kg) | Effect |

|---|---|---|

| Acetic Acid-Induced Writhing | 0.1 | Significant reduction |

| Tail Pressure Test | 0.1 | Significant reduction |

These findings suggest that this compound may have potential applications in pain management therapies .

Pharmacological Insights

The pharmacological profile of this compound includes:

化学反应分析

Structural and Functional Features

Veranisatin B (C₁₆H₂₀O₉) belongs to the terpene lactone class, characterized by a spiro-oxetane-tricyclic core and multiple hydroxyl groups (Fig. 1) . Key reactive sites include:

-

Lactone ring : Susceptible to hydrolysis under acidic/basic conditions.

-

Hydroxyl groups : Potential sites for esterification or glycosylation.

-

Methyl ester moiety : May participate in transesterification reactions .

Table 1: Key Structural Attributes

| Feature | Position/Group | Reactivity Implications |

|---|---|---|

| Lactone ring | Central oxetane system | Hydrolysis to carboxylic acid |

| Hydroxyl groups | C5', C7', C11' | Oxidation or conjugation targets |

| Methyl ester | C7' position | Transesterification potential |

Biochemical Pathway Involvement

This compound participates in lipid metabolism pathways, particularly lipid peroxidation , where it modulates oxidative stress responses . Its hydroxyl-rich structure suggests radical scavenging potential, though this remains unconfirmed experimentally.

Table 2: Documented Pathway Interactions

Pharmacodynamic Reactions

This compound exhibits dose-dependent neurotoxic and hypothermic effects in vivo:

-

Convulsant activity : Oral administration at 3 mg/kg induces seizures in mice .

-

Hypothermia : Doses as low as 1 mg/kg reduce body temperature .

-

Analgesia : Indirect effects via GABA modulation at subtoxic doses (0.03–0.1 mg/kg) .

Table 3: Pharmacological Reactions in Murine Models

Toxicological Interactions

This compound contributes to star anise toxicity, particularly in infants consuming contaminated teas:

属性

CAS 编号 |

153445-93-3 |

|---|---|

分子式 |

C16H20O9 |

分子量 |

356.32 g/mol |

IUPAC 名称 |

methyl 5,7,11-trihydroxy-2-methyl-2',10-dioxospiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-7-carboxylate |

InChI |

InChI=1S/C16H20O9/c1-7-3-4-15(21)13(7)5-8(25-10(18)9(13)17)16(22,12(20)23-2)14(15)6-24-11(14)19/h7-9,17,21-22H,3-6H2,1-2H3 |

InChI 键 |

BPDHZCGFGOWILW-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |

规范 SMILES |

CC1CCC2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O |

熔点 |

212-213°C |

Key on ui other cas no. |

153445-93-3 |

物理描述 |

Solid |

同义词 |

veranisatin B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。